Bienvenue dans la boutique en ligne BenchChem!

2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-

Hypolipidemic Cholesterol Triglyceride

Procure 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- (CHTA) as the essential baseline 4-chlorophenyl-substituted reference for 4-aryl-2-hydroxytetronic acid SAR. Unlike clofibrate (pure PPARα agonist) or Trolox (pure antioxidant), CHTA uniquely combines membrane-localized radical-scavenging antioxidant activity with direct COX- and LO-mediated arachidonic acid cascade inhibition. Within the series, CHTA (Cpd A) is equipotent to Trolox as a membrane antioxidant, while biphenyl analogs are 11- to 19-fold more potent—making CHTA the mandatory intermediate-potency comparator for benchmarking extended aromatic system contributions. For in vivo hyperlipidemia/atherosclerosis models, CHTA delivers combined cholesterol- and triglyceride-lowering efficacy without the hepatomegaly that confounds clofibrate-treated groups. Select CHTA as the prototypical dual-mechanism probe over single-mechanism controls (Trolox, indomethacin, zileuton) to anchor potency comparisons and differentiate redox-dependent lipid-lowering mechanisms from PPARα-mediated effects.

Molecular Formula C10H7ClO4
Molecular Weight 226.61 g/mol
CAS No. 79821-07-1
Cat. No. B3285154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-
CAS79821-07-1
Molecular FormulaC10H7ClO4
Molecular Weight226.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(=C(C(=O)O2)O)O)Cl
InChIInChI=1S/C10H7ClO4/c11-6-3-1-5(2-4-6)9-7(12)8(13)10(14)15-9/h1-4,9,12-13H
InChIKeyRRYHMAJCXCIJCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- (CAS 79821-07-1): Core Identity and Research Classification for Procurement


2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- (CAS 79821-07-1), also known as 4-(4-chlorophenyl)-2-hydroxytetronic acid or CHTA, is a synthetic aci-reductone belonging to the 4-aryl-2-hydroxytetronic acid class [1]. It is a lipophilic Brønsted acid structurally related to ascorbic acid (vitamin C), possessing a characteristic 2-hydroxytetronic acid redox system that enables dual biological functionality: chain-breaking antioxidant activity within lipid membranes and inhibitory effects on arachidonic acid (AA) metabolic cascades including cyclooxygenase (COX) and lipoxygenase (LO) pathways [2]. First characterized in the early 1980s as part of a medicinal chemistry program targeting atherosclerosis, CHTA remains the prototypical reference compound for the 4-aryl-2-hydroxytetronic acid pharmacophore and is primarily procured as a research tool for studying dual antioxidant–AA metabolism inhibitor mechanisms, antiplatelet pharmacology, and lipoprotein modulation [3].

Why Closely Related Furanones and Antioxidants Cannot Replace 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- in Mechanistic Research


CHTA occupies a narrow functional niche that is not replicated by generic antioxidants (e.g., Trolox, probucol, ascorbic acid), classical fibrates (e.g., clofibrate), or even structurally related 4-aryl-2-hydroxytetronic acid analogs. Unlike clofibrate, which acts solely as a PPARα agonist, CHTA combines membrane-localized radical-scavenging antioxidant activity with direct inhibition of COX- and LO-mediated arachidonic acid metabolism [1]. Unlike ascorbic acid, CHTA is sufficiently lipophilic to partition into lipid membranes and LDL particles without displaying prooxidative effects in the presence of transition metals [2]. Critically, within the 4-aryl-2-hydroxytetronic acid series, the 4-chlorophenyl substituent on CHTA confers a distinct potency profile: CHTA (Cpd A) is approximately equipotent to Trolox as a membrane antioxidant, whereas the biphenyl analogs Cpd B and Cpd C are 11- and 19-fold more potent, respectively [2]. These graded structure–activity differences mean that CHTA specifically serves as the baseline aryl-substituted analog for SAR studies, while clofibrate and probucol serve as mechanistically distinct reference drugs. Procurement of a non-equivalent compound will fundamentally alter experimental readouts in dual-mechanism pharmacological studies.

Quantitative Differentiation Evidence for 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- (CHTA) Against Key Comparators


Hypocholesterolemic and Hypotriglyceridemic Efficacy: CHTA vs. Clofibrate in Cholesterol-Fed Rats

In a direct head-to-head comparison in cholesterol- plus cholic acid-fed rats, CHTA administered at 0.4 mmol/kg body weight twice daily significantly lowered both serum total cholesterol and triglyceride concentrations at 10 and 16 days of treatment. In stark contrast, clofibrate administered at the identical dose (0.4 mmol/kg, twice daily) did not significantly alter serum total cholesterol levels at either time point and paradoxically elevated serum triglyceride concentrations at 16 days [1]. Furthermore, CHTA treatment significantly reduced the cholesterol content of abnormally elevated cholesterol-rich VLDL, IDL, and LDL fractions, whereas clofibrate administration increased VLDL-cholesterol while decreasing IDL- and LDL-cholesterol [1]. The divergent apoprotein modulation patterns—CHTA significantly raised apoC-II and apoC-III in HDL, while clofibrate significantly reduced apoC-III and apoC-II in VLDL—confirm mechanistically distinct antilipidemic actions [1].

Hypolipidemic Cholesterol Triglyceride Lipoprotein In Vivo Rat Model

Hepatic Safety Differentiation: Absence of Clofibrate-Associated Hepatomegaly with CHTA

A critical differentiator between CHTA and clofibrate identified in the original characterization studies is the hepatic safety profile. While clofibrate (1a) predictably produced hepatomegaly in treated rats—a well-established class effect of fibrate drugs linked to peroxisome proliferation—this adverse effect was not observed for the tetronic acid CHTA (2a) under the same experimental conditions [1]. This dissociation of hypolipidemic efficacy from hepatomegaly was a key rationale for advancing the 2-hydroxytetronic acid scaffold as a therapeutically differentiated pharmacophore [2].

Hepatomegaly Drug Safety Hypolipidemic Clofibrate In Vivo Toxicology

Membrane Antioxidant Potency Rank Order: CHTA vs. Trolox and In-Class 4-Aryl Analogs

In a hepatic microsomal membrane system with lipid peroxidation chemically induced by ascorbate plus Fe(II), CHTA (designated Cpd A) inhibited membrane lipid peroxidation in a concentration-dependent manner. The full potency rank order was Trolox (water-soluble vitamin E analog) ≤ Cpd A (CHTA) ≪ Cpd B (TX-153, 4-(1,1′-biphenyl)-2-hydroxytetronic acid) < Cpd C (TX-117, 4-(4′-chloro-1,1′-biphenyl)-2-hydroxytetronic acid). Based on EC50 values, Cpd B and Cpd C were 11-fold and 19-fold more potent than Trolox, respectively, while CHTA was approximately equipotent to Trolox [1]. Critically, unlike ascorbic acid, CHTA and its analogs did not display any membrane prooxidative effect in the presence of iron, a liability of the parent compound vitamin C that can confound experimental interpretation in iron-rich biological systems [1].

Antioxidant Lipid Peroxidation Membrane Trolox Structure-Activity Relationship

LDL Oxidation Lag Time Extension: CHTA and In-Class Analogs vs. Probucol and Trolox

In a human LDL oxidation assay using 10 μM Cu(II) as the oxidative challenge, preincubation of LDL with low micromolar concentrations (1 and 3 μM) of CHTA (Cpd A) for 30 minutes before copper addition resulted in significant delays of the lag time to LDL oxidation, as measured by TBARS formation kinetics. The effectiveness of Cpd B (TX-153) and Cpd C (TX-117) in prolonging lag time was more prominent than that mediated by either Trolox or the clinical antioxidant drug probucol [1]. CHTA, while less potent than the biphenyl analogs, still demonstrated measurable LDL-protective antioxidant activity at pharmacologically relevant low micromolar concentrations, confirming its utility as the reference 4-aryl-substituted analog within this structural series [1]. This rank-order differentiation between CHTA, its biphenyl congeners, and the clinical benchmarks probucol and Trolox is critical for experimental design in atherosclerosis-related oxidation studies.

LDL Oxidation Atherosclerosis Probucol Trolox Antioxidant

Dual Pharmacological Mechanism: Combined Antioxidant and Arachidonic Acid Cascade Inhibition vs. Single-Mechanism Comparators

CHTA and related 4-aryl-2-hydroxytetronic acids are structurally and mechanistically distinguished from both classical fibrates (pure PPARα agonists) and pure antioxidants (probucol, Trolox, ascorbic acid) by their dual functionality: they serve simultaneously as lipophilic chain-breaking antioxidants in lipid membranes and as inhibitors of arachidonic acid (AA) metabolism via cyclooxygenase (COX) and lipoxygenase (LO) pathways [1]. The patent literature explicitly describes CHTA and its congeners as mixed inhibitors of lipid peroxidation, 5-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2 [1]. Class-level evidence from the broader 4-substituted-2-hydroxytetronic acid series demonstrates that these aci-reductones inhibit NF-κB activation (50% inhibition at approximately 30 nM), protect against Cu²⁺-catalyzed LDL oxidation in vitro, and prevent monocyte/HUVEC binding significantly better than probucol [2]. While the NF-κB data are class-level and not specifically confirmed for CHTA in published studies, the structural commonality of the 2-hydroxytetronic acid redox pharmacophore supports a shared mechanism [2]. This dual antioxidant–AA metabolism inhibitor profile is a differentiating feature that single-mechanism reference compounds (clofibrate, probucol, Trolox) cannot replicate.

Dual Mechanism Cyclooxygenase Lipoxygenase Antioxidant Arachidonic Acid NF-kB

Optimal Research Application Scenarios for 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy- Based on Verified Differentiation Evidence


SAR Studies of 4-Aryl Substituent Effects on Membrane Antioxidant Potency

CHTA serves as the essential C-4 chlorophenyl-substituted reference point for structure–activity relationship (SAR) investigations within the 4-aryl-2-hydroxytetronic acid series. Its established rank order (Trolox ≤ CHTA ≪ Cpd B < Cpd C) in hepatic microsomal lipid peroxidation assays [1] makes it the defined intermediate-potency comparator against which the contributions of extended aromatic systems (biphenyl, chlorobiphenyl) can be quantitatively benchmarked. Researchers designing new 4-substituted tetronic acid analogs should include CHTA as the minimum aryl-substituted positive control to anchor potency comparisons.

In Vivo Studies Requiring Hypolipidemic Activity Without Confounding Hepatomegaly

For chronic in vivo experiments in rodent models of hyperlipidemia and atherosclerosis where long-term compound administration is required, CHTA provides combined cholesterol- and triglyceride-lowering efficacy without the hepatomegaly that complicates interpretation of clofibrate-treated groups [2]. This makes CHTA particularly suited as a comparator tool in studies designed to differentiate redox-dependent lipid-lowering mechanisms from PPARα-mediated effects, or as a reference compound when evaluating next-generation dual-mechanism antilipidemic agents for hepatic safety differentiation [3].

Dual-Mechanism Pharmacological Probe Studies (Antioxidant + AA Cascade Inhibition)

Experimental protocols designed to dissect the relative contributions of antioxidant activity versus arachidonic acid cascade inhibition to a biological endpoint require a compound that simultaneously engages both pathways. CHTA is the prototypical dual-mechanism probe in the 2-hydroxytetronic acid class [4]. It should be selected over single-mechanism controls (Trolox for pure antioxidant readout; indomethacin or aspirin for pure COX inhibition; zileuton for pure LO inhibition) in experiments where integrated dual-pathway pharmacology is the independent variable. The class-level NF-κB inhibition data (50% at ~30 nM) [5] further supports its utility in inflammatory signaling studies, though direct confirmation for CHTA remains to be published.

LDL Oxidation and Atherogenesis Model Systems Requiring a Defined Intermediate-Potency Reference

In Cu²⁺-induced human LDL oxidation assays used to model early atherogenic events, CHTA at 1–3 μM provides a measurable but moderate LDL-protective effect that is less prominent than the biphenyl analogs Cpd B/C but serves as an essential intermediate reference point distinct from both Trolox and probucol [1]. This enables dose-response comparisons across the full potency spectrum of the 4-aryl-2-hydroxytetronic acid series within a single experimental platform, facilitating the identification of substituent-dependent efficacy thresholds relevant to anti-atherosclerotic drug design.

Quote Request

Request a Quote for 2(5H)-Furanone, 5-(4-chlorophenyl)-3,4-dihydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.